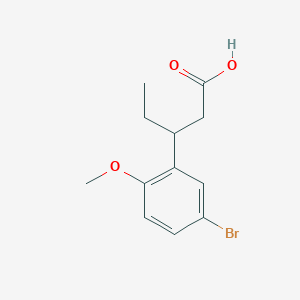

3-(5-Bromo-2-methoxyphenyl)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

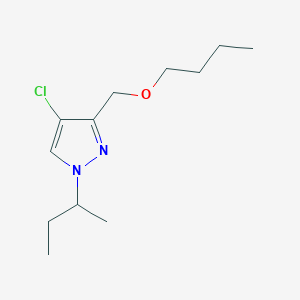

3-(5-Bromo-2-methoxyphenyl)pentanoic acid is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 . It is commonly known as BMIPP and is a prevalent compound in research and industry.

Molecular Structure Analysis

The molecular structure of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid can be represented by the SMILES stringCCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC . This indicates that the compound contains a pentanoic acid group attached to a bromo-methoxyphenyl group.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Preparation of Constituent Amino Acids in AM-Toxins : The compound has been utilized in the synthesis of L-2-amino-5-arylpentanoic acids, which are key constituents in AM-toxins. The study detailed the synthesis process involving diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate, leading to acetyl-L-Amp (L-6a) through decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).

Natural Product Isolation from Athyrium yokoscense : The compound has been isolated as a natural product from Athyrium yokoscense. It is implied that its biosynthetic pathway includes direct meta-hydroxylation of benzoic acid (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).

Biological and Pharmacological Studies

- Study on Bromophenol Derivatives : Research on the red alga Rhodomela confervoides led to the isolation of various bromophenol derivatives, including 3-(5-Bromo-2-methoxyphenyl)pentanoic acid. These compounds were analyzed for activity against human cancer cell lines and microorganisms (Zhao et al., 2004).

Chemical Synthesis and Methodology

Synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine : The compound played a role in the synthesis of these molecules, starting from 5-hydroxy-2-pentanone, which led to various biochemical applications (Maehr & Leach, 1978).

Synthesis of Unusual Aromatic L-Amino Acids : It served as a precursor in the asymmetric hydrogenation of cyclic dehydrodipeptides to prepare L-Tyr(Me) and L-Amp, which are unique aromatic L-amino acids (Aoyagi et al., 1986).

Synthesis of ONO-LB-457 : The compound was part of a study focused on synthesizing ONO-LB-457, a potent leukotriene B4 receptor antagonist (Hamri et al., 2021).

Safety and Hazards

According to the safety data sheet, 3-(5-Bromo-2-methoxyphenyl)pentanoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Mecanismo De Acción

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic esters, including this compound, are known to undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process, which this compound undergoes, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b . This suggests that the compound may interact with biochemical pathways involved in the synthesis of these molecules.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

The compound’s involvement in the protodeboronation process and its potential role in the synthesis of δ-®-coniceine and indolizidine 209b suggest that it may have significant effects at the molecular level .

Action Environment

The action of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Propiedades

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAJZRBVTFENEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)

![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)